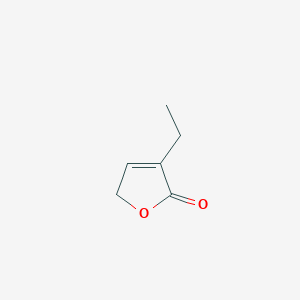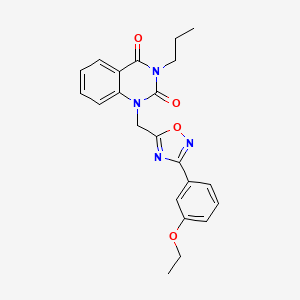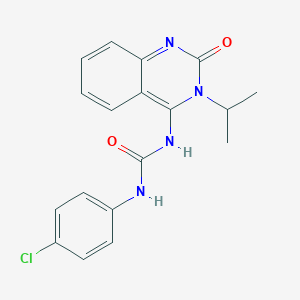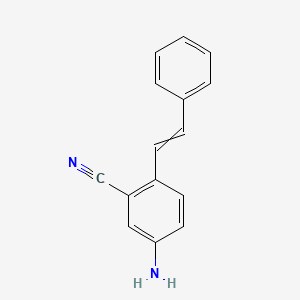![molecular formula C8H25BrN4O B14100050 azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide](/img/structure/B14100050.png)
azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide is a complex organic compound that belongs to the class of azanes. Azanes are acyclic, saturated hydronitrogens consisting only of hydrogen and nitrogen atoms with single bonds . This specific compound features a bromide ion and a unique molecular structure that includes a methylamino group and an oxoheptyl chain.
Preparation Methods
The synthesis of azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the oxoheptyl chain, followed by the introduction of the methylamino group. The final step involves the addition of the bromide ion to form the complete compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the correct formation of the desired product. Common solvents and catalysts may be used to facilitate the reactions.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The bromide ion can be substituted with other halogens or functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or iodine.
Scientific Research Applications
Azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide can be compared with other similar compounds:
Similar Compounds: Examples include other azanes with different substituents, such as [(3S)-5-(methylamino)-6-oxoheptyl]azanium;bromide and [(5S)-5-(methylamino)-6-oxoheptyl]azanium;chloride.
Properties
Molecular Formula |
C8H25BrN4O |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
azane;[(5S)-5-(methylamino)-6-oxoheptyl]azanium;bromide |
InChI |
InChI=1S/C8H18N2O.BrH.2H3N/c1-7(11)8(10-2)5-3-4-6-9;;;/h8,10H,3-6,9H2,1-2H3;1H;2*1H3/t8-;;;/m0.../s1 |
InChI Key |
JNQOZEHMSOMHSL-CZDIJEQGSA-N |
Isomeric SMILES |
CC(=O)[C@H](CCCC[NH3+])NC.N.N.[Br-] |
Canonical SMILES |
CC(=O)C(CCCC[NH3+])NC.N.N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099972.png)
![[2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate](/img/structure/B14099973.png)
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099974.png)
![7-Bromo-1-(4-chlorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099980.png)
![1-(2,5-dimethylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099981.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14100006.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100028.png)
![2-[(5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline](/img/structure/B14100044.png)


![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/structure/B14100076.png)

